4,4-Dimethylpent-1-en-3-ol
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Overview
Description
4,4-Dimethylpent-1-en-3-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-1-en-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-Dimethyl-2-butanone with a suitable reagent to introduce the double bond and hydroxyl group. Another method includes the catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4,4-Dimethylpent-1-en-3-one
Reduction: 4,4-Dimethylpentan-3-ol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-Dimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-1-ene: Similar structure but lacks the hydroxyl group.
3,4-Dimethyl-1-pentyn-3-ol: Contains a triple bond instead of a double bond.
4,4-Dimethylpentan-3-ol: Saturated alcohol without the double bond
Uniqueness
4,4-Dimethylpent-1-en-3-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4,4-dimethylpent-1-en-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYULDCQRMQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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